- Quinolines. I. Synthesis of quinaldic acid and some of its amide derivativesJournal of Organic Chemistry, 1959, 24, 1691-4,
Cas no 93-10-7 (Quinoline-2-carboxylic acid)
Quinoline-2-carboxylic acid Properties
Names and Identifiers
-
- Quinoline-2-carboxylic acid
- 2-Quinolinecarboxylic acid
- Quinoline-2-carboxylic acid (Quinaldic acid)
- RARECHEM AL BO 1348
- QUINALDINIC ACID
- TIMTEC-BB SBB003820
- 2-QUINOLINECARBOCYLIC ACID
- Quinaldic Acid
- 2-Carboxyquinoline
- 2-Quinolinylcarboxylic acid
- 2-Quinoline carboxylic acid
- Quinaldate
- 2-Quinolinecarboxylate
- 2-quinaldic acid
- Quinolinecarboxylic acid
- 2-quinoline-carboxylic acid
- QUINALDIC ACID, 99%
- P90NWT719R
- LOAUVZALPPNFOQ-UHFFFAOYSA-N
- quinoline-2-carboxylic acid (quinaldic
- Quinaldic acid (8CI)
- 2-Quinolinic acid
- NSC 4882
- Quinolin-2-carboxylic acid
- AC-2457
- HY-W002011
- Oprea1_469219
- 1199266-78-8
- BDBM50546252
- ALBB-005959
- NS00015184
- AKOS000119019
- DB02428
- Chinaldinsaeure
- CHEMBL1160559
- Q0003
- SCHEMBL39024
- AI3-18872
- 2-Quinolinylcarboxylate
- Quinoline-2-carboxylic acid anion
- 93-10-7
- quinolinium-2-carboxylate
- 26469-60-3
- Cambridge id 5116923
- 2,3-pyridinedicarboxylic acid (quinolinic acid)
- Q17189267
- bmse000417
- FS-2156
- BRN 0126322
- SY001304
- NSC-4882
- C06325
- AB00802
- DB-023064
- SDCCGMLS-0065930.P001
- F1018-0303
- AB01325078-02
- S6366
- W-100255
- Quinaldinate
- chinaldinsaure
- QUINALDIC ACID [MI]
- EINECS 202-218-3
- UNII-P90NWT719R
- 2-?Quinolinecarboxylic Acid
- quinoline, 2-carboxy-
- BP-13045
- Quinolin-2-carboxylate
- quinoline carboxylic acid
- CS-W002011
- Chinolin-2-carbonsA currencyure
- MFCD00006752
- Quinaldic acid, 98%
- Quinaldic Acid, 2-Carboxyquinoline, 2-Quinolinic Acid, 2-Quinolinylcarboxylic Acid,Quinaldinic Acid, Quinolin-2-carboxylic Acid
- Oprea1_509154
- Z104473458
- W-204258
- 2-Chinolincarbonsaeure
- STK500701
- AK-830/25033071
- NSC4882
- HMS3604O18
- HMS1648G18
- 5-22-03-00183 (Beilstein Handbook Reference)
- DTXSID6059079
- NCGC00330664-01
- EN300-19301
- CHEBI:18386
- WLN: T66 BNJ CVQ
- +Expand
-
- MFCD00006752
- LOAUVZALPPNFOQ-UHFFFAOYSA-N
- 1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)
- O=C(C1C=CC2C(=CC=CC=2)N=1)O
- 0126322
Computed Properties
- 173.047678g/mol
- 0
- 1.6
- 1
- 3
- 1
- 173.047678g/mol
- 173.047678g/mol
- 50.2Ų
- 13
- 205
- 0
- 0
- 0
- 0
- 0
- 1
- 0
Experimental Properties
- 1.93300
- 50.19000
- 8046
- 1.5200 (estimate)
- dissolution
- 348.7°C at 760 mmHg
- 156-158 °C (lit.)
- 164.7℃
- 2723
- 14g/l
- White crystals, odorless.
- 3.0-3.5 (10g/l, H2O, 20℃)
- Soluble in ethanol and alkali solution, slightly soluble in water.
- 1.2427 (rough estimate)
Quinoline-2-carboxylic acid Security Information
- GHS07
- UZ9100000
- 3
- S26-S36-S37/39
- R36/37/38
- Xi
- NONH for all modes of transport
- H315,H319,H335
- P261,P305+P351+P338
- warning
- Inert atmosphere,2-8°C
- 36/37/38
- Warning
- Yes
- IRRITANT
Quinoline-2-carboxylic acid Customs Data
- 29334990
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Quinoline-2-carboxylic acid Price
Quinoline-2-carboxylic acid Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
1.2 Solvents: Water ; acidified, rt
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl KetoneJournal of Organic Chemistry, 2023, 88(13), 8114-8122,
Synthetic Circuit 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom TransferOrganic Letters, 2021, 23(17), 6648-6653,
Synthetic Circuit 4
1.2 Reagents: Potassium hydroxide ; 30 min, 95 °C; 95 °C → rt
- A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydesOrganic & Biomolecular Chemistry, 2007, 5(1), 61-64,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
- Oxidative carboxylation of arylaldehydes with water by a sulfoxylalkyl-substituted N-heterocyclic carbene catalystOrganic & Biomolecular Chemistry, 2009, 7(19), 4062-4066,
Synthetic Circuit 8
- Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to "Anelli" and "Pinnick" OxidationsACS Catalysis, 2018, 8(7), 6738-6744,
Synthetic Circuit 9
1.2 Reagents: Sodium hydroxide Solvents: Water ; 60 min, 55 °C; 1 h, 55 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
- Synthesis of quinaldic acidZhejiang Huagong, 2011, 42(9), 17-18,
Synthetic Circuit 10
1.2 Reagents: Hydrochloric acid ; pH 3 - 4
- Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjugatesYaoxue Xuebao, 2013, 48(2), 269-275,
Synthetic Circuit 11
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
- Synthesis and biological evaluation of quinoline-polyamine derivativesYouji Huaxue, 2013, 33(1), 125-131,
Synthetic Circuit 12
- Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzeneBioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535,
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
- Electrochemical Oxidation of Alcohols Using Nickel Oxide Hydroxide as Heterogeneous Electrocatalyst in Batch and Continuous FlowOrganic Process Research & Development, 2022, 26(5), 1486-1495,
Synthetic Circuit 16
Synthetic Circuit 17
- Improved oxidation of an active methyl group of N-heteroaromatic compounds by selenium dioxide in the presence of tert-butyl hydroperoxideHeterocycles, 2003, 60(4), 953-957,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, 23 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
- Nickel-Catalyzed Conversion of Amides to Carboxylic AcidsOrganic Letters, 2020, 22(7), 2833-2837,
Synthetic Circuit 21
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library SynthesisBioconjugate Chemistry, 2019, 30(8), 2209-2215,
Quinoline-2-carboxylic acid Raw materials
- N-Methyl-N-phenyl-2-quinolinecarboxamide
- Succinic anhydride
- 2-Methylpyridine
- 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile
- 2-Quinolinylmethanol
- Ethyl quinoline-2-carboxylate
- 2-Aminobenzaldehyde
- quinoline-2-carbaldehyde
- 2-Nitrobenzaldehyde
- 2-(Bromomethyl)quinoline
- Methyl pyruvate
- 2-Tribromomethylquinoline
- Ethyl pyruvate
- 8-Bromoquinoline-2-carboxylic acid
Quinoline-2-carboxylic acid Preparation Products
Quinoline-2-carboxylic acid Suppliers
Quinoline-2-carboxylic acid Related Literature
-
O. Anjaneyulu,D. Maddileti,K. C. Kumara Swamy Dalton Trans. 2012 41 1004
-
Zhongqiang Wang,Ling Zhao,Xueqing Mou,Yongzheng Chen Org. Biomol. Chem. 2022 20 2580
-
Jelena Pesek,Ji?í Svoboda,Martina Sattler,Stefan Bartram,Wilhelm Boland Org. Biomol. Chem. 2015 13 178
-
O. Anjaneyulu,D. Maddileti,K. C. Kumara Swamy Dalton Trans. 2012 41 1004
-
Kenneth D. Camm,Ahmed El-Sokkary,Andrew L. Gott,Peter G. Stockley,Tamara Belyaeva,Patrick C. McGowan Dalton Trans. 2009 10914
-
Haiyang Liu,Fengxu Wu,Bibo Zhang,Chunyan Tan,Yuzong Chen,Gefei Hao,Ying Tan,Yuyang Jiang RSC Adv. 2016 6 77508
-
O. Anjaneyulu,D. Maddileti,K. C. Kumara Swamy Dalton Trans. 2012 41 1004
-
Kenneth D. Camm,Ahmed El-Sokkary,Andrew L. Gott,Peter G. Stockley,Tamara Belyaeva,Patrick C. McGowan Dalton Trans. 2009 10914
-
Barbara Machura,Mariusz Wolff,Eric Benoist,J?rg A. Schachner,Nadia C. M?sch-Zanetti Dalton Trans. 2013 42 8827
-
Minghao Li,Xiaohan Dong,Na Zhang,Fran?ois Jér?me,Yanlong Gu Green Chem. 2019 21 4650
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